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Zirconium(4+) propan-2-olate

Cat. No.: B1587489
CAS No.: 2171-98-4
M. Wt: 151.32 g/mol
InChI Key: ZJJWXAUNWSORPB-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science and Catalysis Research

Zirconium(4+) propan-2-olate is a critical precursor in the synthesis of advanced materials, primarily through sol-gel processes and chemical vapor deposition (CVD). ereztech.comjournalijar.com Its primary application lies in the production of zirconia (zirconium dioxide, ZrO₂), a ceramic material with exceptional mechanical strength, thermal stability, and chemical resistance. ijerd.comfishersci.at

Through processes like the sol-gel method, this compound is hydrolyzed under controlled conditions to form zirconia nanoparticles, thin films, and coatings. ontosight.ai These materials have found use in a diverse array of high-technology fields. In electronics, zirconia thin films serve as high-k dielectric materials in transistors and memory devices. ontosight.ai In the biomedical field, the strength and biocompatibility of zirconia make it suitable for dental and orthopedic implants. ontosight.ai

As a catalyst and catalyst support, zirconia derived from this precursor is used in applications ranging from automotive emission control to petroleum refining. ontosight.aiijerd.com The compound itself also functions as an efficient catalyst for various chemical transformations, notably in polymerization reactions. It is effective in the ring-opening polymerization of lactones such as rac-lactide, ε-caprolactone, and δ-valerolactone, which are used to produce biodegradable polyesters like poly(lactic acid) (PLA). guidechem.comchemicalbook.comacs.org

Table 1: Key Research Applications of this compound

Application Area Specific Use Synthesis Method Resulting Material
Materials Science Precursor for high-purity zirconia Sol-Gel, CVD ZrO₂ nanoparticles, thin films, coatings ereztech.comontosight.ai
Advanced ceramics and composites Sol-Gel, Hydrolysis High-strength, wear-resistant ceramics ereztech.comijerd.com
Protective coatings Dip-coating, Sol-gel Corrosion-resistant coatings fishersci.at
Electronics Gate dielectrics in MOSFETs Thin film deposition High-k dielectric zirconia films ontosight.ai
Insulating layers in DRAM Thin film deposition Zirconia insulating layers ontosight.ai
Catalysis Catalyst for polymerization Ring-Opening Polymerization (ROP) Biodegradable polyesters (e.g., PLA) guidechem.comacs.org
Catalyst support Impregnation, Sol-Gel Zirconia-supported catalysts ontosight.aiijerd.com

| Biomedical | Dental and orthopedic implants | Sintering of zirconia powder | High-strength, biocompatible implants ontosight.ai |

Historical Context of Zirconium Alkoxide Investigations

The study of metal alkoxides, including those of zirconium, has a history stretching back several decades, closely tied to the development of sol-gel chemistry. utwente.nl Foundational research in the field was conducted by Don Bradley and his colleagues. A notable early publication from 1961 by D. C. Bradley and D. G. Carter detailed ebulliometric studies on the hydrolysis of several zirconium alkoxides, including zirconium ethoxide and propoxide. cdnsciencepub.com Their work explored the polymerization of zirconium oxide alkoxides as a function of hydrolysis, laying the groundwork for understanding the structural chemistry of these systems which are based on octahedrally 6-co-ordinated zirconium. cdnsciencepub.com

This early research was crucial for establishing the basic principles of zirconium alkoxide reactivity. utwente.nl Over the following decades, particularly with the rise of advanced materials, the focus of research expanded significantly. The ability to form metal oxides through the controlled hydrolysis of metal alkoxide precursors became a cornerstone of materials synthesis via the sol-gel route. journalijar.com The initial studies on silica-based systems, which have more moderate reactivity, paved the way for tackling the more reactive transition metal alkoxides like those of zirconium. utwente.nl

Overview of Academic Inquiry Directions for this compound Systems

Current academic research on this compound and related systems is focused on refining its use as a precursor and expanding its catalytic applications. A significant area of investigation involves the chemical modification of zirconium propoxide precursors to enhance their stability and control their reactivity during sol-gel processes. mdpi.com For instance, modification with agents like diethanolamine (B148213) has been shown to produce more stable multinuclear zirconium complexes, leading to more reproducible synthesis of nanomaterials. mdpi.com

Another major research thrust is the synthesis of heterometallic or bimetallic alkoxides using zirconium alkoxides as a starting point. acs.orgacs.org These single-source precursors contain zirconium and another metal (from the s-, d-, or p-block) in one molecule. acs.org Upon thermal decomposition, they can yield mixed-metal oxides or metal-doped zirconia with specific properties. acs.org This approach offers a route to materials with tailored functionalities, such as thermodynamically unstable phases of zirconia stabilized by metal doping, for targeted applications in areas like electronics and batteries. acs.orgacs.org

Furthermore, there is ongoing development of highly active and selective zirconium-based catalyst systems for industrial-scale chemical production. acs.org Researchers are designing sophisticated ligand environments for the zirconium center to create catalysts that are not only efficient and robust but also compatible with existing industrial processes, such as the production of the bioplastic poly(lactic acid). acs.org These advanced catalysts aim to provide more sustainable and cost-effective alternatives to traditional systems. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₂H₂₈O₄Zr nih.gov
Zirconium isopropoxide Zr(OCH(CH₃)₂)₄ ontosight.ai
Zirconium dioxide (Zirconia) ZrO₂ ontosight.ai
Isopropanol (B130326) (Propan-2-ol) (CH₃)₂CHOH sigmaaldrich.com
Zirconium tetrachloride ZrCl₄ ontosight.aiijerd.com
Poly(lactic acid) (C₃H₄O₂)n
ε-caprolactone C₆H₁₀O₂
δ-valerolactone C₅H₈O₂
Zirconium ethoxide Zr(OCH₂CH₃)₄
Diethanolamine C₄H₁₁NO₂
Lithium n-propoxide LiO(CH₂)₂CH₃
n-Butyllithium C₄H₉Li
Tetrahydrofuran (THF) C₄H₈O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8OZr B1587489 Zirconium(4+) propan-2-olate CAS No. 2171-98-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2171-98-4

Molecular Formula

C3H8OZr

Molecular Weight

151.32 g/mol

IUPAC Name

propan-2-ol;zirconium

InChI

InChI=1S/C3H8O.Zr/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

ZJJWXAUNWSORPB-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4]

Canonical SMILES

CC(C)O.[Zr]

Other CAS No.

2171-98-4

Pictograms

Flammable

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering of Zirconium 4+ Propan 2 Olate

Established Synthetic Routes for Zirconium(4+) propan-2-olate

The foundational methods for producing this compound primarily involve direct synthesis from zirconium halides or the modification of existing alkoxides through exchange reactions.

A common and direct method for synthesizing this compound involves the reaction of a zirconium tetrahalide, typically zirconium tetrachloride (ZrCl₄), with propan-2-ol. chemrxiv.org This reaction requires the presence of a base, such as anhydrous ammonia (B1221849) or pyridine, to act as a scavenger for the hydrogen halide (e.g., HCl) that is formed as a byproduct. chemrxiv.orgrsc.org The neutralization of the acidic byproduct is crucial to drive the reaction to completion. rsc.org

The general reaction can be represented as: ZrCl₄ + 4 (CH₃)₂CHOH + 4 NH₃ → Zr(OCH(CH₃)₂)₄ + 4 NH₄Cl

This ammonia route is effective, though it has been hypothesized that side reactions between HCl and isopropanol (B130326) can generate water, potentially leading to some hydrolysis. rsc.org The resulting zirconium isopropoxide can be purified by recrystallization from propan-2-ol, which typically yields the Zirconium(IV) isopropoxide isopropanol complex, [Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH]. rsc.orggoogle.com Zirconium halides like ZrCl₄ are also used as the metal source in the solvothermal synthesis of more complex structures like zirconium-based MOFs, highlighting their role as fundamental precursors. rsc.orgacs.org

This compound is a versatile starting material for the synthesis of other zirconium alkoxides, such as those containing secondary or tertiary alkyl groups, through a process known as alcoholysis or alcohol exchange. rsc.orggoogle.com This equilibrium-driven reaction involves reacting zirconium isopropoxide with a different, often less volatile, alcohol (ROH). rsc.org

The general equation for this exchange is: Zr(OCH(CH₃)₂)₄ + 4 ROH ⇌ Zr(OR)₄ + 4 (CH₃)₂CHOH

To drive the reaction toward the desired product, the more volatile propan-2-ol is typically removed from the reaction mixture by fractional distillation. rsc.orggoogle.com This method is particularly effective when the incoming alcohol has a higher boiling point than propan-2-ol. rsc.org For instance, the reaction of the [Zr(OⁱPr)₄(HOⁱPr)]₂ complex with two equivalents of eugenol (B1671780) results in the formation of a mixed aryloxide-alkoxide product. acs.org This strategy is useful for creating a wide range of derivatives, including those with functional groups like olefins. acs.org For cases where the boiling points of the alcohols are similar, an alternative transesterification approach using acetate (B1210297) esters can be employed to facilitate the exchange. chemrxiv.org

Advanced Precursor Modification Strategies

The reactivity and structure of this compound can be finely tuned through advanced modification strategies. These methods involve altering the coordination environment of the zirconium center to control the formation of subsequent materials.

The propan-2-olate ligands of the precursor can be partially or fully substituted by reaction with various chelating agents. This ligand exchange is a powerful tool for creating new zirconium complexes with tailored properties. Chelating agents are molecules that can form multiple bonds with the central zirconium ion, often resulting in highly stable complexes. acs.orgCurrent time information in Bangalore, IN.

A prominent example is the reaction with desferrioxamine (DFO), a hydroxamate-based chelator used in medical imaging applications with the ⁸⁹Zr radioisotope. acs.orgCurrent time information in Bangalore, IN. The interaction is strong, forming a 1:1 [ZrDFO]⁺ complex with a very high stability constant. acs.org However, detailed studies have revealed that depending on the reaction conditions, binuclear complexes with 2:2 and 2:3 metal-to-ligand ratios can also form and may even be the predominant species in solution. acs.org Other chelating agents, such as N,N-bis-(2-hydroxyethyl)-glycine and various Schiff bases, are also used to modify zirconium alkoxide and halide precursors, leading to the formation of functional complexes with distinct coordination geometries. The principle of ligand exchange is also applied in environmental technology, where fibrous materials functionalized with chelating groups are loaded with Zr(IV) to selectively adsorb anions like phosphate (B84403) from water.

Table 1: Equilibrium Constants for Zr(IV) Complexes with Desferrioxamine (H₃DFO)

This table presents data on the speciation of the Zr(IV)/H₃DFO system, highlighting the formation of multiple complex types.

Equilibrium ReactionLog K
Zr⁴⁺ + DFO³⁻ ⇌ [ZrDFO]⁺36.14
2Zr⁴⁺ + 2DFO³⁻ ⇌ [Zr₂H₋₂(DFO)₂] + 2H⁺69.13
2Zr⁴⁺ + 3DFO³⁻ ⇌ [Zr₂(DFO)₃]²⁻100.22
Data sourced from acs.org

Altering the stoichiometric ratio between the zirconium precursor and the organic ligands or modulators is a key strategy for controlling the nucleation and growth of resulting materials, particularly in the synthesis of MOFs. google.com A modulator is typically a monocarboxylic acid that competes with the primary ligand, slowing down the reaction kinetics to improve the crystallinity and quality of the final product. google.com

Studies on the synthesis of the UiO-66 MOF show that varying the Zr/ligand/modulator molar ratio directly impacts the material's properties and morphology. google.com For example, using an excess of the metal precursor (e.g., a 1.5:1 metal-to-ligand ratio) while varying the concentration of an acetic acid modulator can alter the surface area and create mesopores within the structure. Similarly, specific ratios can direct the formation of distinct structures, such as hollow spheres or oriented films. google.com In some systems, the ligand-to-metal ratio can also dictate the type of complex formed, as seen with desferrioxamine where 1:1, 2:2, and 2:3 complexes can arise. acs.org

Table 2: Influence of Molar Ratios on UiO-66 Morphology

This table illustrates how adjusting the molar ratios of Zirconium precursor (Zr), organic ligand, and modulator can yield different physical forms of the UiO-66 MOF.

Zr : Ligand : Modulator Molar RatioResulting Morphology
1 : 0.6 : 150Crystal Hollow Spheres
1 : 0.84 : 150Crystal Hollow Spheres
1 : 0.5 : 125Oriented Film on α-Al₂O₃
1 : 0.7 : 125Oriented Film on α-Al₂O₃
Data sourced from google.com

The outcome of syntheses involving this compound is highly sensitive to the specific reaction conditions employed. Parameters such as temperature, reaction time, and the chemical environment (e.g., pH) have a profound influence on the structure, size, and reactivity of the final product. google.com

In the synthesis of Zr-MOFs, temperature is a critical variable. Higher temperatures (e.g., 120 °C) can lead to high yields, whereas lower temperatures may favor the growth of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis. The pH of the reaction medium, or more specifically the concentration of protons, can also be a determining factor; it has been proposed that proton accumulation can terminate crystal growth in UiO-66 synthesis, a problem that can be overcome by adding a deprotonating agent. google.com The duration of the reaction also plays a role, with particle size and polydispersity evolving over time at a constant reaction temperature. acs.org

Table 3: Effect of Reaction Conditions on Zirconium-Based Product Characteristics

This table summarizes the impact of key reaction parameters on the outcomes of syntheses involving zirconium precursors.

Reaction ConditionParameterInfluence on Product
Temperature120 °C vs. Lower TemperaturesHigh yields vs. Larger particle size in Zr-MOF synthesis.
340 °CPromotes particle growth of zirconia nanocrystals over time. acs.org
Chemical EnvironmentProton ConcentrationHigh proton levels can terminate UiO-66 crystal growth. google.com
Presence of OxygenAffects the resulting crystal phase of ZrO₂ during cooling in sol-gel synthesis.
Reaction Time24 hoursTime required for alcohol exchange reaction between Zr(OⁱPr)₄ and eugenol. acs.org

Coordination Chemistry and Mechanistic Investigations of Zirconium 4+ Propan 2 Olate Systems

Oligomerization and Cluster Formation Pathways

Zirconium(IV) propan-2-olate, also known as zirconium isopropoxide, serves as a key precursor in the synthesis of various zirconium-based materials. ontosight.ai Its utility stems from its high reactivity, particularly towards hydrolysis and condensation, which can be controlled to form oligomeric species and complex cluster structures. doi.orgsmolecule.com Understanding the pathways of oligomerization and cluster formation is crucial for tailoring the properties of the final materials.

Dimeric and Trimeric Structural Elucidation of Zirconium(4+) propan-2-olate

In non-polar solvents and in the solid state, zirconium(IV) propan-2-olate typically exists as a dimeric species, [Zr(OPr^i)₄(Pr^iOH)]₂. This structure features two zirconium atoms bridged by isopropoxide groups. Each zirconium atom is generally six-coordinated. In solution, the lability of the alcohol ligand can lead to an equilibrium between different oligomeric forms.

Modification of zirconium propoxide with chelating agents like diethanolamine (B148213) can lead to the formation of different multinuclear complexes. For instance, reacting zirconium isopropoxide with one equivalent of diethanolamine results in a stable trinuclear complex, Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OPr^i)₃]₂(Pr^iOH)₂. mdpi.com This complex features a central nona-coordinated zirconium atom and has demonstrated significant stability in solution over time. mdpi.com In contrast, the modification of zirconium n-propoxide with diethanolamine can yield tetranuclear complexes, such as [Zr₂(OPrⁿ)₆(OCH₂CH₂)₂NH]₂, which have been found to be less stable in solution. mdpi.com

The structural elucidation of these oligomers is critical as their stability and reactivity directly impact the reproducibility of sol-gel syntheses and the properties of the resulting materials. mdpi.com

Formation and Structural Characterization of Zirconium Oxo Clusters

The reaction of zirconium(IV) propan-2-olate with water, often generated in situ from esterification reactions, or the controlled addition of water leads to the formation of zirconium oxo clusters. rsc.orgresearchgate.net These clusters are discrete polynuclear species containing a core of zirconium and oxygen atoms, surrounded by organic ligands.

A common and well-characterized zirconium oxo cluster is the hexanuclear species with the core [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺. researchgate.netnih.gov This core consists of an octahedron of zirconium atoms with its eight triangular faces capped by alternating μ₃-oxo and μ₃-hydroxo ligands. nih.govchemrxiv.org The positive charge of this inorganic core is balanced by twelve carboxylate ligands, resulting in the general formula [Zr₆O₄(OH)₄(OOCR)₁₂]. researchgate.netscispace.com

Another significant cluster is a dodecanuclear species, [Zr₆O₄(OH)₄(OOCR)₁₂]₂, which is essentially a dimer of the hexanuclear cluster. researchgate.netchemrxiv.orgkuleuven.be In this structure, two Zr₆ units are linked by bridging carboxylate ligands. researchgate.netkuleuven.be The formation of either the Zr₆ monomer or the Zr₁₂ dimer can be influenced by the nature of the carboxylic acid used. researchgate.netchemrxiv.org

The characterization of these clusters relies heavily on techniques such as single-crystal X-ray diffraction, which provides detailed structural information, and various spectroscopic methods like NMR to study their behavior in solution. researchgate.net

Influence of Carboxylic Acids on Zirconium Cluster Stoichiometry and Structure

Carboxylic acids play a pivotal role in directing the assembly and determining the final structure and stoichiometry of zirconium oxo clusters. rsc.org The reaction between zirconium alkoxides and carboxylic acids is a fundamental route to these clusters. rsc.org

The initial step involves the rapid exchange of alkoxide ligands for carboxylate ligands. rsc.orgscispace.com The subsequent hydrolysis and condensation reactions, often fueled by water produced from the esterification between the carboxylic acid and the released alcohol, lead to the formation of the oxo-cluster core. rsc.org The nature of the carboxylic acid, including its steric bulk and acidity, significantly influences the outcome.

For instance, the use of α-branched carboxylic acids has been reported to favor the formation of the monomeric Zr₆ clusters. researchgate.net In contrast, less sterically hindered carboxylic acids can lead to the formation of the dimeric Zr₁₂ clusters. researchgate.net The ratio of carboxylic acid to the zirconium precursor is also a critical parameter; a higher ratio can accelerate the formation of metal oxo clusters. rsc.org

Furthermore, the coordination mode of the carboxylate ligand (e.g., chelating vs. bridging) affects the cluster's structure and stability. cmu.educhinesechemsoc.org Hydroxy-carboxylic acids can act as linking moieties between cluster units, leading to more condensed structures. cmu.edu

The stoichiometry of the resulting cluster is a direct consequence of these interactions. The well-defined [Zr₆O₄(OH)₄(OOCR)₁₂] stoichiometry is frequently observed, highlighting the thermodynamic stability of this particular arrangement. nih.gov

Heterometallic Cluster Formation with this compound

Zirconium(IV) propan-2-olate is also a valuable precursor for the synthesis of heterometallic clusters, where zirconium is combined with one or more different metal atoms. acs.orgfigshare.com These mixed-metal clusters are of interest as single-source precursors for the preparation of bimetallic oxide materials with tailored properties. acs.orgnih.gov

The synthesis of heterometallic zirconium alkoxides can be achieved through the reaction of zirconium alkoxides with organometallic compounds of other metals. acs.org A range of heterometallic clusters incorporating s-block, d-block, and p-block metals with zirconium have been synthesized and structurally characterized. acs.org

For example, the reaction of zirconium n-propoxide with n-butyllithium yields the bimetallic cluster Li₂Zr₂(OPrⁿ)₁₀(THF)₂. acs.org Another example is the copper-zirconium cluster, ClCuIIZr₂(OPr^i)₉, which features a CuZr₂ core with bridging isopropoxide ligands. capes.gov.br

The structure and aggregation of these heterometallic clusters are influenced by factors such as the nature of the second metal and the ligands involved. acs.org The thermal decomposition of these single-source precursors can lead to the formation of bimetallic oxides, and in some cases, can stabilize thermodynamically unstable phases of zirconia. figshare.comnih.gov

Reactivity Mechanisms of this compound

The reactivity of this compound is dominated by its susceptibility to hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes for producing zirconium-based materials.

Hydrolysis and Condensation Pathways in Sol-Gel Processes

The sol-gel process using zirconium(IV) propan-2-olate involves two primary reactions: hydrolysis and condensation. doi.org

Hydrolysis: This is the initial and typically rapid reaction where the isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. doi.org Zr(OPr^i)₄ + xH₂O → Zr(OPr^i)₄₋ₓ(OH)ₓ + xPr^iOH

The extent of hydrolysis, controlled by the water-to-alkoxide molar ratio (h), is a critical parameter. researchgate.net Incomplete hydrolysis (h < 4) results in partially hydrolyzed species, while a ratio of h=4 can lead to the formation of zirconium hydroxide (B78521), Zr(OH)₄.

Condensation: The hydroxylated intermediates then undergo condensation reactions to form Zr-O-Zr bridges, leading to the growth of oligomers, polymers, and eventually a gel network. There are two main condensation pathways:

Oxolation: Reaction between a hydroxyl group and an alkoxide group. (OPr^i)₃Zr-OH + (OPr^i)₄Zr → (OPr^i)₃Zr-O-Zr(OPr^i)₃ + Pr^iOH

Alcoxolation: Reaction between two alkoxide groups. doi.org (OPr^i)₃Zr-OPr^i + HO-Zr(OPr^i)₃ → (OPr^i)₃Zr-O-Zr(OPr^i)₃ + Pr^iOH

The rates of hydrolysis and condensation can be modified by additives. For instance, chelating agents like acetic acid or diglycol can react with the zirconium precursor, replacing propoxide groups and forming more stable complexes. doi.orgresearchgate.net This modification slows down the hydrolysis and condensation rates, allowing for better control over the particle size and morphology of the final zirconia material. doi.orgmdpi.com The choice of solvent also plays a role, as it can influence the hydrolysis and subsequent thermal evolution of the resulting zirconia. researchgate.net The self-catalytic role of zirconium n-propoxide has also been noted in the synthesis of ZrO₂-SiO₂ binary gels, where it can accelerate the gelation of tetraethoxysilane (TEOS). rsc.org

Interactive Data Table: Key Zirconium Clusters and Precursors

Compound/ClusterFormulaKey Structural FeaturesPrecursor(s)Reference(s)
Dimeric Zirconium Isopropoxide[Zr(OPr^i)₄(Pr^iOH)]₂Dimer with bridging isopropoxide groups, six-coordinate Zr.Zirconium(IV) isopropoxide researchgate.net
Trinuclear Zr-Diethanolamine ComplexZr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OPr^i)₃]₂(Pr^iOH)₂Trinuclear with a central nona-coordinated Zr.Zirconium(IV) isopropoxide, Diethanolamine mdpi.com
Hexanuclear Zirconium Oxo Cluster[Zr₆O₄(OH)₄(OOCR)₁₂]Octahedral Zr₆ core with μ₃-O and μ₃-OH caps.Zirconium alkoxide, Carboxylic acid researchgate.netnih.gov
Dodecanuclear Zirconium Oxo Cluster[Zr₆O₄(OH)₄(OOCR)₁₂]₂Dimer of two hexanuclear clusters linked by carboxylates.Zirconium alkoxide, Carboxylic acid researchgate.netkuleuven.be
Heterometallic Li-Zr ClusterLi₂Zr₂(OPrⁿ)₁₀(THF)₂Bimetallic cluster with Li and Zr.Zirconium(IV) n-propoxide, n-Butyllithium acs.org
Heterometallic Cu-Zr ClusterClCuIIZr₂(OPr^i)₉CuZr₂ core with bridging isopropoxide ligands.Zirconium(IV) isopropoxide, Copper(II) chloride capes.gov.br

Mechanisms of Non-Hydrolytic Sol-Gel Reactions

Non-hydrolytic sol-gel (NHSG) processes represent a crucial alternative to conventional aqueous sol-gel routes for synthesizing metal oxides and hybrid materials. These methods operate under strictly water-free conditions, relying on organic oxygen donors like alkoxides, ethers, or alcohols to form the oxide network. sci-hub.se The reactions are typically slower than their hydrolytic counterparts due to the cleavage of more stable O-C bonds instead of O-H bonds, which allows for greater control over the process, albeit often requiring higher reaction temperatures. sci-hub.se The resulting materials possess organophilic surfaces, which influences particle nucleation, solubility, and aggregation. sci-hub.se

In the context of this compound, NHSG reactions often involve its condensation with a metal halide, such as zirconium(IV) chloride (ZrCl₄). nih.govrsc.org This reaction leads to the formation of a Zr-O-Zr backbone and an alkyl halide by-product. nih.gov A general representation of this metal alkoxide and metal halide reaction is a cornerstone of non-hydrolytic oxide-based sol-gel strategies. nih.gov This approach has been successfully employed to create amorphous ZrO₂ thin films by reacting equimolar amounts of zirconium halide and a zirconium alkoxide, followed by annealing at 300 °C. rsc.org The resulting films demonstrate high dielectric constants and low leakage currents, making them suitable for applications like thin-film transistors. rsc.org

Another NHSG pathway involves the reaction of metal alkoxides with acetoxysilanes, which generates carboxylic acid esters and non-aqueous oxide gels. nih.gov Zirconium alkoxides can participate in these reactions, forming robust hybrid materials. nih.gov Furthermore, reactions between Zr(OnPr)₄ and ketones (like acetone) or acetic anhydride (B1165640) have been explored, though these can sometimes lead to the in situ formation of water, blurring the lines of a strictly non-hydrolytic process. nih.gov The reaction of ZrCl₄ with diisopropyl ether, however, appears to be a truly non-hydrolytic route. nih.gov The choice of precursors and reaction conditions is critical, as the presence or absence of water significantly influences the crystalline phase of the resulting zirconia, with strictly non-hydrolytic conditions favoring the tetragonal phase (t-ZrO₂). nih.gov

A notable application of this chemistry is the synthesis of monodisperse tetragonal zirconia nanocrystals. researchgate.netacs.org This is achieved through a non-hydrolytic sol-gel reaction between this compound and zirconium(IV) chloride at 340°C, which yields highly uniform, crystalline nanoparticles of about 4 nm. researchgate.netacs.org

Mechanistic Insights into Polymerization Initiation by this compound

Zirconium alkoxides, including this compound and its derivatives, are highly effective single-site initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and O-carboxyanhydrides (OCAs). rsc.orgnih.govacs.orgnih.gov These systems can produce polymers with controlled molecular weights and, in some cases, high stereoselectivity. nih.govrsc.org

The most commonly proposed pathway for ROP initiated by metal alkoxides is the coordination-insertion mechanism. nih.govbwise.kr This mechanism involves several key steps:

Coordination : The cyclic ester monomer coordinates to the Lewis acidic zirconium center, typically through the oxygen atom of its carbonyl group. nih.govbwise.kr

Nucleophilic Attack : An alkoxide ligand (e.g., propan-2-olate) on the zirconium center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. bwise.kr

Ring-Opening : This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, opening the ring.

Insertion : The opened monomer is inserted into the zirconium-alkoxide bond, elongating the polymer chain which remains attached to the metal center.

Propagation : The process repeats as new monomer molecules coordinate and insert, propagating the polymer chain. iaamonline.org

Zirconium(IV) amine tris(phenolate) alkoxide complexes have demonstrated exceptional activity as ROP initiators for rac-lactide, yielding highly heterotactic polylactide even under solvent-free conditions at elevated temperatures. rsc.orgnih.gov These initiators are well-controlled and exhibit single-site behavior. nih.gov Similarly, zirconium complexes with diamino-bis(phenolate) ligands and isopropoxide ancillary groups are active catalysts for the ROP of lactide and ε-caprolactone. cdnsciencepub.com

In some systems, particularly with the addition of a co-initiator like an alcohol, an alternative "activated monomer" mechanism may operate. nih.gov A variant known as the "ligand-assisted activated monomer" (LAAM) mechanism has been proposed, where an anionic ligand on the catalyst activates the alcohol co-initiator while the monomer is simultaneously activated at the Lewis-acidic metal center. nih.gov

Recent studies have also shown that zirconium/hafnium alkoxide initiators can achieve the first highly syndioselective ROP of OCAs, enabling the synthesis of precisely alternating sequence-controlled poly(α-hydroxy acid)s. acs.orgnih.gov However, the performance of these initiators can be temperature-dependent. At elevated temperatures, side reactions such as β-proton elimination can occur, leading to the formation of Zr-OH species and water, which can diminish the initiator's activity. bwise.kr

Table 1: Performance of Zirconium-Based Initiators in Ring-Opening Polymerization (ROP)
Initiator SystemMonomerConditionsPolymer ResultProposed MechanismReference
Zirconium amine tris(phenolate) alkoxidesrac-lactide130 °C, solvent-freeHighly heterotactic polylactide, well-controlledCoordination-Insertion rsc.orgnih.gov
Chiral Zirconium(IV) alkoxidesrac-lactide20 °C or 80 °C, tolueneHeterotactically enriched polylactide, predictable MW, low PDICoordination-Insertion rsc.org
Zirconium/Hafnium alkoxidesO-Carboxyanhydrides (OCAs)Room TemperatureSyndioselective ROP (Pr up to 0.95), alternating copolymersCoordination-Insertion acs.orgnih.gov
Zirconium acetylacetonateD,L-lactide180-220 °CPolylactide, rate increases with temperatureCoordination-Insertion nih.gov
bis(dimethylamido)bis[1-((dimethylamino)methyl)cyclohexanolate]zirconiumβ-butyrolactone (BBL)Room TemperatureLiving polymerization, narrow PDI (1.03-1.07)Coordination-Insertion bwise.kr

E1 Elimination and SN1 Substitution in Nanocrystal Synthesis

The synthesis of zirconia (ZrO₂) nanocrystals from this compound and a halide source like ZrCl₄ in a high-boiling solvent such as TOPO is a complex process governed by competing reaction mechanisms. researchgate.netnih.gov Detailed mechanistic studies have revealed that the formation of ZrO₂ proceeds via two primary pathways: a dominant E1 (unimolecular elimination) reaction and a minor Sₙ1 (unimolecular nucleophilic substitution) reaction. acs.orgresearchgate.netchemrxiv.org

E1 Elimination (Dominant Pathway): The E1 mechanism is the main route for precursor decomposition. researchgate.netresearchgate.netacs.orgacs.org

Carbocation Formation : The reaction is initiated by the departure of an isopropoxide group from the zirconium center as an isopropyl cation. acs.org

Proton Elimination : This cation then eliminates a proton (H⁺), leading to the formation of propene (CH₃-CH=CH₂) and a zirconium hydroxide (Zr-OH) moiety. acs.orgresearchgate.net

Condensation : The resulting zirconium hydroxide species are highly reactive and undergo condensation reactions, eliminating molecules like isopropanol (B130326) to form the Zr-O-Zr linkages of the zirconia network. acs.orgchemrxiv.org

The detection of propene as a primary decomposition product strongly supports the E1 pathway. acs.org Kinetic studies show that for zirconium and hafnium, this E1 elimination is an auto-catalyzed process. chemrxiv.org

Sₙ1 Substitution (Minor Pathway): A smaller fraction of the precursor reacts via an Sₙ1 mechanism. acs.orgresearchgate.netresearchgate.net

Carbocation Formation : Similar to the E1 pathway, the first step is the formation of an isopropyl cation.

Nucleophilic Attack : Instead of eliminating a proton, the cation is attacked by a chloride nucleophile present in the system, forming isopropyl chloride as a by-product. acs.orgresearchgate.net

Table 2: Competing Mechanisms in Zirconia Nanocrystal Synthesis
MechanismRelative ContributionKey StepsKey Products/By-productsReference
E1 Elimination Dominant1. Isopropyl cation leaves Zr center. 2. Cation eliminates H⁺. 3. Zr-OH formation, followed by condensation.ZrO₂, Propene, Isopropanol, ZrCl₄ researchgate.netacs.orgresearchgate.netacs.org
Sₙ1 Substitution Minor1. Isopropyl cation leaves Zr center. 2. Cation is attacked by Cl⁻.Isopropyl chloride acs.orgresearchgate.netresearchgate.net

Advanced Applications of Zirconium 4+ Propan 2 Olate in Materials Science

Sol-Gel Synthesis of Zirconium-Based Materials

The sol-gel process is a versatile and widely used method for producing solid materials from small molecules. It involves the conversion of a precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. Zirconium(4+) propan-2-olate is a favored precursor in this technique for creating a variety of zirconium-based materials due to its ability to undergo controlled hydrolysis and condensation reactions. researchgate.net

Fabrication of Zirconia Nanocrystals and Nanoparticles

This compound is instrumental in the fabrication of zirconia (ZrO₂) nanocrystals and nanoparticles through sol-gel methods. ereztech.com These nanomaterials are of significant interest due to their enhanced properties, including high strength, thermal stability, and catalytic activity. researchgate.net

Researchers have developed various sol-gel strategies to control the size, shape, and crystalline phase of the resulting zirconia nanoparticles. A non-hydrolytic sol-gel reaction between this compound and zirconium(IV) chloride, for instance, has been shown to produce highly monodisperse tetragonal zirconia nanocrystals with a uniform size of approximately 4 nm. nih.gov Another study demonstrated that by varying the catalyst, such as using nitric acid instead of ammonia (B1221849), smaller nanoparticle sizes can be achieved. nih.govresearchgate.net The use of organic additives like glucose and fructose (B13574) in the sol-gel process can also influence the crystal phase and prevent the transition from the desirable tetragonal phase to the monoclinic phase. nih.gov

A combined sol-gel and solvothermal process using zirconium n-propoxide has been successful in synthesizing zirconia crystallites with sizes between 3 and 4 nm. researchgate.net The initial sol-gel step produces amorphous ZrO₂ nanoparticles, which are then crystallized into the tetragonal phase through a subsequent solvothermal treatment. researchgate.net

Key Research Findings in Zirconia Nanoparticle Synthesis:

Precursor SystemSynthesis MethodResulting MaterialKey FindingsReference
This compound and Zirconium(IV) chlorideNon-hydrolytic sol-gel~4 nm monodisperse tetragonal zirconia nanocrystalsHigh crystallinity and uniform particle size without a size selection process. nih.gov
Zirconium propoxide and Nitric acid/AmmoniaSol-gelZirconia nanoparticlesNitric acid catalysis leads to smaller particle sizes compared to ammonia. researchgate.net
Zirconium n-propoxideSol-gel and solvothermal3-4 nm tetragonal zirconia crystallitesA combined approach allows for the synthesis of small, crystalline nanoparticles. researchgate.net
Zirconium(IV) propoxide and Acetic acidSol-gelZirconia nanopowdersA simple and cost-effective method for producing ceramic powders. journalijar.com

Development of Zirconium Oxide Thin Films and Protective Coatings

The sol-gel method utilizing this compound is a cost-effective and straightforward technique for depositing zirconium oxide (ZrO₂) thin films and protective coatings on various substrates. ereztech.comaip.org These films are valued for their potential in electronics, optics, and as anti-corrosion barriers. ereztech.comtu-darmstadt.de

Thin ZrO₂ films with thicknesses below 10 nm and a surface roughness of about 0.2 nm have been successfully prepared on silicon wafers using a sol-gel process based on zirconium(IV)-n-propoxide. aip.org These films demonstrate stability at high temperatures, a crucial property for applications in microelectronics. aip.org

For corrosion protection, thin zirconium oxide coatings deposited via the sol-gel method on iron and stainless steel have shown significant promise. tu-darmstadt.deresearchgate.net The addition of stabilizing agents like acetylacetone (B45752) or hydroxypropyl cellulose (B213188) to the zirconium propoxide precursor solution can reduce the porosity of the coating and enhance its protective properties. tu-darmstadt.de Studies have shown a dramatic decrease in the corrosion current density of coated iron, indicating effective protection. tu-darmstadt.de The formation of a mixed oxide layer of zirconium and iron at the interface is believed to be responsible for the improved corrosion resistance. tu-darmstadt.de

Synthesis of Advanced Ceramic Materials

This compound is a key ingredient in the sol-gel synthesis of advanced ceramic materials. ereztech.comresearchgate.net Zirconia-based ceramics are highly regarded for their exceptional mechanical properties, thermal stability, and chemical resistance. researchgate.net The sol-gel technique offers a pathway to produce these high-performance materials with controlled composition and microstructure. researchgate.netcambridge.org

The process allows for the creation of homogenous, high-purity ceramic powders at lower temperatures compared to traditional solid-state reaction methods. researchgate.net For example, lead zirconate titanate (PZT), a widely used piezoelectric ceramic, can be synthesized using a sol-gel route with zirconium n-butoxide as one of the precursors. researchgate.net The resulting PZT gel can be calcined at a relatively low temperature of 500°C to obtain the desired perovskite crystal structure. researchgate.net

Control over Porosity and Morphology in Sol-Gel Derived Zirconia

A significant advantage of the sol-gel process is the ability to control the porosity and morphology of the final zirconia material. unlp.edu.ard-nb.info This is achieved by carefully manipulating various synthesis parameters, such as the pH of the precursor solution, the water-to-alkoxide molar ratio, and the type of solvent used. unlp.edu.arresearchgate.net

For instance, the pH of the precursor solution has a marked influence on the resulting structure. unlp.edu.ar A higher pH can lead to a highly porous material composed of hydrolyzed tetragonal arrays. unlp.edu.ar The molar ratio of water to the zirconium precursor also plays a crucial role in the textural properties of the zirconia. researchgate.net Research has shown that a water molar ratio of 4 can yield the highest surface area. researchgate.net

Templating methods can also be employed to create specific porous structures. Porous zirconium carbide (ZrC) ceramics have been fabricated by infiltrating a zirconia sol, prepared from zirconium n-propoxide, into a carbon template derived from wood. d-nb.info Direct foaming methods, where the viscosity of the zirconia sol and the concentration of blowing agents are controlled, allow for the tailoring of pore sizes in ZrC foams, achieving sizes in the range of 40 to 500 μm. d-nb.info

Precursor for Vapor Phase Deposition Techniques

This compound is also a valuable precursor for vapor phase deposition techniques, which are used to create thin films with high purity and conformity. ereztech.com

Chemical Vapor Deposition (CVD) of Zirconium-Containing Films

In Chemical Vapor Deposition (CVD), volatile precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. This compound and its derivatives are utilized as precursors in CVD processes to deposit zirconium-containing films, such as zirconium oxide and lead zirconate titanate (PZT). google.com

The choice of precursor is critical in CVD. Zirconium alkoxides like zirconium tert-butoxide are used to deposit zirconia thin films at relatively low temperatures. alfa-chemistry.com For more complex films like PZT, a multi-source liquid CVD method can be employed, where solutions of the individual metal precursors, including a zirconium complex, are vaporized and delivered to the substrate. google.com The stability of the deposition rate over a range of substrate temperatures is a key advantage of using such precursors. For example, when using a specific zirconium complex for PZT deposition, a stable zirconium deposition rate was observed between 460 to 600 °C. google.com

Recent advancements have focused on developing new precursors for low-temperature CVD. For instance, guided by thermochemical calculations, researchers have used tetrakis(dimethylamido)zirconium(IV) with hydrogen sulfide (B99878) to deposit zirconium disulfide (ZrS₂) films at temperatures as low as 150-350 °C, which is significantly lower than traditional methods using zirconium tetrachloride. chemrxiv.org

Considerations for Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, uniform films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, and this compound presents several key characteristics that must be considered for its use in depositing zirconium-containing films.

One of the primary considerations for an ALD precursor is its thermal stability . The precursor must be volatile enough to be transported into the reaction chamber but stable enough to not decompose in the gas phase before reaching the substrate. While zirconium alkoxides have been explored as ALD precursors, thermal instability can be a significant issue. acs.org For instance, in the ALD of zirconium titanium oxide, the thermal decomposition of the titanium isopropoxide precursor limits the suitable growth temperature to around 300°C. acs.org Above this temperature, extensive decomposition affects the film properties. acs.org Similarly, for zirconium oxide (ZrO2) ALD, the growth per cycle (GPC) is dependent on the deposition temperature, decreasing as the temperature increases, which can be attributed to the precursor's thermal behavior. osti.govresearchgate.net

Another crucial factor is the volatility of the precursor. This compound is a liquid at room temperature, which can be advantageous for precursor delivery in ALD systems. google.com However, its volatility must be sufficient to ensure adequate precursor flux to the substrate surface. In some cases, heating the precursor is necessary to achieve the desired vapor pressure. For example, in the ALD of ZrO2 using tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr), the precursor is heated to 75°C. osti.gov

The purity of the precursor is paramount in ALD to avoid the incorporation of impurities into the thin film, which can degrade its electrical and optical properties. chemrxiv.org Impurities can lead to unwanted side reactions, film defects, and non-uniformity. chemrxiv.org

Finally, the reactivity of this compound with the co-reactant (e.g., water, ozone) is a key parameter. The surface reactions should be self-limiting to enable the layer-by-layer growth characteristic of ALD. The byproducts of the reaction should also be volatile and easily removed from the reaction chamber. The use of metal alkoxides like this compound can serve as both a metal and an oxygen source, potentially eliminating the need for a separate strong oxidizing agent and preventing the formation of an undesirable interfacial layer, such as silicon dioxide, when depositing on silicon substrates. acs.org

Key Considerations for this compound as an ALD Precursor
ConsiderationDescriptionReference
Thermal StabilityMust be volatile without decomposing in the gas phase. Decomposition temperature limits the ALD process window. acs.org
VolatilityAdequate vapor pressure is required for efficient transport to the substrate. May require heating. google.com
PurityCrucial for obtaining high-quality films without defects or unwanted electrical/optical properties. chemrxiv.org
ReactivityShould exhibit self-limiting surface reactions with the co-reactant. Byproducts must be volatile. acs.org

Integration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Zirconium-based MOFs (Zr-MOFs) are particularly noted for their high stability. rsc.orgmdpi.com this compound plays a significant role in the synthesis of these advanced materials.

This compound serves as a common and effective zirconium source for the synthesis of various Zr-MOFs, including the well-known UiO-66 and its derivatives. mdpi.comnih.gov The synthesis typically involves the reaction of the zirconium precursor with a polytopic carboxylic acid linker in a suitable solvent, often with the addition of a modulator like acetic acid to control the reaction kinetics and crystallinity of the product. mdpi.comnih.gov The use of zirconium alkoxides like this compound can offer advantages over other zirconium sources, such as zirconium tetrachloride (ZrCl4). For instance, alkoxide precursors can lead to the formation of alcohols as byproducts instead of hydrochloric acid, which can influence the reaction pathway and the final structure of the MOF. nih.gov

The choice of the zirconium precursor can also impact the properties of the resulting MOF. For example, in the synthesis of MOF-808, different zirconium precursors can lead to variations in the mesopore network of the material. chemrxiv.org Specifically, this compound has been successfully employed in the synthesis of UiO-66 and its amino-functionalized analogue, UiO-66-NH2, through mechanochemical methods, which offer a more sustainable, solvent-free approach. rsc.org

The topology, crystallinity, and size of MOF crystals are critical parameters that determine their performance in various applications. The synthesis conditions, including the choice of zirconium precursor, play a crucial role in controlling these characteristics. The use of this compound, in conjunction with modulators, allows for a degree of control over the final MOF structure.

The coordination versatility of the Zr-oxo clusters, often formed in situ from precursors like this compound, combined with the flexibility of the organic linkers, can give rise to a variety of MOF topologies. nih.gov For example, by adjusting the linker-to-metal and modulator-to-metal ratios, different porphyrinic Zr-MOF nanocrystals with distinct topologies (ftw, csq, and shp) can be selectively synthesized. nih.govchemistryviews.org Furthermore, the introduction of substituents on the organic linker can direct the formation of phase-pure Zr-MOFs with different topologies and porosities under identical synthetic conditions. rsc.org

The crystallinity and crystal size of Zr-MOFs can also be influenced by the synthetic approach. For instance, modifying the linker-to-zirconium ratio can shift the morphology from a powder to a gel, resulting in MOF xerogels with enhanced mesoporosity and potentially higher catalytic activity. nih.gov

The development of rapid and efficient synthesis methods is crucial for the industrial-scale production of MOFs. This compound has been instrumental in the development of such methodologies.

Recent studies have demonstrated that the use of Zr(IV) alkoxides as metal precursors can enable the ultrafast (on the order of minutes) and high-yield (>90%) synthesis of porphyrinic Zr-MOF nanocrystals like MOF-525, PCN-224, and PCN-222. nih.govnih.gov This approach allows for precise control over the crystal phase by tuning the linker and modulator ratios. nih.gov Furthermore, this synthetic protocol has been adapted for the continuous production of nanosized PCN-224 at room temperature using a microfluidic method, highlighting its potential for scalable manufacturing. nih.govnih.gov

Mechanochemical methods, such as liquid-assisted grinding, using this compound have also been shown to produce gram-scale quantities of UiO-66 and UiO-66-NH2 rapidly at room temperature, avoiding the need for bulk solvents and high temperatures. rsc.org Additionally, microdroplet flow reactors have been employed for the continuous synthesis of various Zr-MOFs, achieving high space-time yields that surpass conventional solvothermal methods. rhhz.net

Synthesis Methodologies for Zr-MOFs using this compound
MethodologyKey FeaturesResulting MOFsReference
Alkoxide-based Ultrafast SynthesisRapid (minutes), high-yield (>90%), precise phase controlMOF-525, PCN-224, PCN-222 nih.govnih.gov
Mechanochemistry (Liquid-Assisted Grinding)Solvent-free, room temperature, gram-scale productionUiO-66, UiO-66-NH2 rsc.org
Microdroplet Flow ReactionContinuous synthesis, high space-time yieldMOF-801, MOF-804, DUT-67, MOF-808 rhhz.net

Hybrid Materials and Polymer Composites Development

This compound is also a key component in the synthesis of inorganic-organic hybrid materials and polymer composites, where it contributes to the formation of a zirconium-based inorganic network that can enhance the properties of the organic polymer matrix.

The sol-gel process is a common method for preparing inorganic-organic hybrid materials, and this compound is frequently used as the inorganic precursor. tandfonline.com In this process, the zirconium alkoxide undergoes hydrolysis and condensation reactions to form a three-dimensional zirconia (ZrO2) network. tandfonline.com An organic polymer can be incorporated into this network, resulting in a hybrid material with synergistic properties.

For example, zirconia/polyethylene glycol (ZrO2/PEG) hybrid materials have been synthesized using this compound. tandfonline.com In these materials, the Zr-OH groups of the inorganic matrix can bond with the ethereal oxygen atoms of the polymer. tandfonline.com Similarly, siloxane-zirconia hybrid materials have been prepared by the hydrolysis and polycondensation of tetraethylorthosilicate and zirconium tetrapropoxide in the presence of polydimethylsiloxane. azom.com The addition of the zirconium alkoxide can influence the gelling time and the final texture and microstructure of the hybrid material. azom.com

The reaction of this compound with functionalized polysiloxanes can lead to the formation of siloxane-zirconium hybrid materials with enhanced refractive indices. nih.gov These materials can be processed into thin films with excellent light transparency. nih.gov The development of such hybrid polymers is also relevant for applications in organic thin-film transistors, where zirconium-silicone resins have been synthesized to act as gate dielectric layers with tunable dielectric constants. researchgate.net

Examples of Inorganic-Organic Hybrid Polymers from this compound
Hybrid MaterialOrganic ComponentSynthesis MethodKey FindingReference
Zirconia/Polyethylene Glycol (ZrO2/PEG)Polyethylene GlycolSol-gelZr-OH groups bond with the polymer's oxygen atoms. tandfonline.com
Siloxane-ZirconiaPolydimethylsiloxaneSol-gelZirconium content affects gelling time and material texture. azom.com
Siloxane-ZirconiumPoly(hydromethylsiloxane-co-methylphenylsiloxane)Reaction in dry tolueneProduces hybrid materials with increased refractive index. nih.gov
Zirconium-Silicone ResinAlkoxysilanesSol-gel and UV-curingUsed as a gate dielectric with a tunable dielectric constant. researchgate.net

Functionalization of Zirconium-Containing Monomers

This compound is a highly versatile precursor for the synthesis of functionalized monomers, which are essential building blocks for advanced hybrid organic-inorganic polymers. cymitquimica.comsigmaaldrich.comthermofisher.com The reactivity of the isopropoxide ligands allows for their substitution with various functional organic molecules, thereby integrating the desirable properties of zirconium, such as thermal stability and high refractive index, into a polymerizable monomer unit.

Research has demonstrated that this compound, often in its isopropanol (B130326) complex form, is a convenient starting material for creating olefin-functionalized zirconium-containing monomers. scientificlabs.comsigmaaldrich.com These monomers can subsequently undergo polymerization to generate hybrid polymers with tailored properties. thermofisher.com A notable example involves the reaction of zirconium alkoxides, such as the propoxide variant, with hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). acs.org Studies using NMR analysis have shown that upon mixing, a fast exchange occurs between the free HEMA monomer and the HEMA molecules linked to the zirconium centers. acs.org This in-situ functionalization leads to the formation of homogeneous and transparent hybrid materials upon polymerization, although they can be brittle. acs.org

The modification of the zirconium precursor itself is another avenue of functionalization. To overcome the high reactivity and sensitivity to moisture of simple alkoxides, new mixed-ligand monomeric precursors have been synthesized. researchgate.net For instance, by reacting this compound with ligands like tert-butyl acetoacetate (B1235776), more stable and volatile six-coordinated monomeric compounds are formed. researchgate.net These tailored precursors are less sensitive to air and moisture, making them more suitable for techniques like Metal Organic Chemical Vapor Deposition (MOCVD) for producing thin films. researchgate.net Similarly, zirconium propoxide can be reacted with functionalized pyrroles, which act as both sol-gel polymerization controllers and precursors for conducting polymers, creating new hybrid materials. rsc.org

The table below summarizes various approaches to the functionalization of zirconium-containing monomers using this compound or related propoxides.

Functionalizing Agent/Monomer Resulting Zirconium Species Intended Application Reference
2-hydroxyethyl methacrylate (HEMA)Zirconium-linked HEMA monomerHomogeneous, transparent hybrid materials acs.org
Olefinic compoundsOlefin-functionalized zirconium monomersHybrid zirconium-containing polymers cymitquimica.comsigmaaldrich.com
tert-butyl acetoacetate (tbaoac)Mixed alkoxide precursor [Zr(OtBu)2(tbaoac)2]MOCVD of ZrO2 thin films researchgate.net
Functionalized pyrrolesZirconium oxopolymer gelsHybrid conducting polymer materials rsc.org

Enhancement of Filler Dispersion in Polymer Matrices

A critical challenge in the fabrication of polymer nanocomposites is achieving a uniform dispersion of inorganic fillers within the polymer matrix. Agglomeration of filler particles can lead to poor mechanical properties and inconsistent material performance. This compound is instrumental in addressing this issue, primarily by serving as a precursor for surface-functionalized zirconia (ZrO₂) nanoparticles that exhibit enhanced compatibility with polymer matrices. google.commdpi.com

The process typically involves the hydrolysis and condensation of the alkoxide to form zirconia nanoparticles. These nanoparticles can then be functionalized in-situ or in a subsequent step. The functionalization involves attaching coupling agents to the surface of the zirconia particles. google.com These agents can have polymerizable functional groups, such as vinyl, acryl, epoxy, or methacryl groups, which can then form covalent bonds with the surrounding polymer matrix during curing. google.com This chemical linkage between the filler and the matrix improves interfacial adhesion and promotes a more stable and uniform dispersion, preventing the re-agglomeration of nanoparticles. mdpi.comresearchgate.net

For example, in the creation of dental composites, zirconium alkoxides are used to generate zirconia nanoparticles. google.com These particles are functionalized to ensure they can be effectively mixed with matrix monomers, leading to durable and aesthetically pleasing dental restorations. google.com The surface treatment of fillers derived from precursors like zirconium alkoxides can reduce their surface polarity, minimizing particle-particle interactions and making them more compatible with the polymer matrix. mdpi.com

The use of zirconium propoxide in producing Zirconia-Toughened Alumina (B75360) (ZTA) composites is another relevant application. nasa.gov In this context, the uniform dispersion of the zirconia phase, generated from the alkoxide precursor, within the alumina matrix is crucial for achieving enhanced mechanical properties such as strength and toughness for advanced structural applications. nasa.gov The sol-gel synthesis method, starting from alkoxide precursors, allows for a high degree of control over the final microstructure and the distribution of the constituent phases. nasa.govresearchgate.net

The following table details examples where this compound or its derivatives are used to create fillers with enhanced dispersion in polymer matrices.

Polymer Matrix Zirconium-Based Filler Dispersion Enhancement Method Observed Improvement Reference
Methacrylate/Acrylate ResinsZirconia (ZrO₂) nanoparticlesSurface functionalization with coupling agents (e.g., zirconates)Homogeneous mixing with matrix monomers google.com
Poly(ethylene glycol) diacrylateTiO₂-ZrO₂ mixed oxidesSurface modification with silanesReduced particle-particle interaction, improved compatibility mdpi.com
Alumina (ceramic matrix)Zirconia (ZrO₂)Controlled sol-gel synthesis from alkoxide precursorsUniform dispersion for improved strength and toughness nasa.gov
Polypropylene (PP)α-Zirconium Phosphate (B84403) (α-ZrP)Interfacial couplingImproved flame retardancy dependent on dispersion researchgate.net

Catalytic Roles of Zirconium 4+ Propan 2 Olate and Its Derivatives

Homogeneous Catalysis Mediated by Zirconium(4+) propan-2-olate

In homogeneous catalysis, this compound and its complexes are particularly recognized for their effectiveness in polymerization reactions. The isopropoxide ligands can act as initiating groups, and the catalytic activity can be finely tuned by modifying the ligand sphere around the zirconium metal center.

Zirconium(IV) complexes featuring isopropoxide ancillary ligands are extensively studied as initiators for the ring-opening polymerization (ROP) of cyclic esters. cdnsciencepub.com These catalysts are effective for the polymerization of monomers such as lactides (L-lactide, rac-lactide) and ε-caprolactone to produce biodegradable polyesters like polylactic acid (PLA). cdnsciencepub.comhw.ac.uk The catalytic activity is influenced by the steric and electronic properties of the primary ligands attached to the zirconium center. For instance, diamino-bis(phenolate) Zr(IV) complexes with isopropoxide ligands have demonstrated that less sterically hindered substituents on the phenolate (B1203915) rings lead to higher polymer yields. cdnsciencepub.com

The performance of these catalysts can be exceptional, with some zirconium amine tris(phenolate) systems containing isopropoxide initiators reportedly outperforming the industrial benchmark, Sn(Oct)₂, in the immortal ROP of lactide at high temperatures and low catalyst loadings. nih.gov Dinuclear zirconium salen-type complexes with bridging isopropoxide groups have also shown high efficiency, achieving over 90% conversion of L-lactide in solvent-free bulk polymerization within minutes to yield high molecular weight polylactide with narrow molecular weight distributions. rsc.org

The table below summarizes representative results for the ROP of cyclic esters using various zirconium isopropoxide-based catalysts.

Catalyst SystemMonomerConditionsConversion (%)Mn ( kg/mol )Dispersity (Đ)Source
Diamino-bis(phenolate) Zr(IV) isopropoxideL-lactideToluene, RTHigh-- cdnsciencepub.com
Zirconium amine tris(phenolate) isopropoxideLactide180 °C, meltHighControlledNarrow nih.gov
Dinuclear Salen-Zr(OⁱPr)₂ complexL-lactide140 °C, bulk>9025.51.15 rsc.org
Monometallic bis(ABP) Zr complexrac-lactide130 °C9415.11.76 hw.ac.uk

Note: Mn = Number-average molecular weight, Đ = Polydispersity Index (Mw/Mn). This data is illustrative of catalyst performance under specific reported conditions.

Kinetic studies are crucial for understanding the mechanism of zirconium-catalyzed ROP. For many zirconium-based systems, the polymerization proceeds through a coordination-insertion mechanism. nih.gov In this pathway, the cyclic monomer first coordinates to the Lewis acidic zirconium center. Subsequently, the monomer is inserted into the bond between the zirconium and the initiating alkoxide (or the growing polymer chain), which leads to the opening of the cyclic monomer and chain propagation.

Kinetic analyses of the ROP of L-lactide initiated by dinuclear zirconium complexes have revealed a first-order dependence on the monomer concentration. rsc.org In the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide and phthalic anhydride (B1165640) using a diamino-bis(phenolate) Zr(IV) isopropoxide complex, the reaction kinetics demonstrated a first-order dependence on both the zirconium catalyst and the epoxide concentration, but a zero-order dependence on the anhydride concentration. cdnsciencepub.comresearchgate.net This suggests that the epoxide coordination and ring-opening is the rate-determining step in this specific copolymerization.

The reaction kinetics provide no evidence of catalyst accumulation in dormant or inactive sites for certain systems. nih.gov The fundamental rate laws for initiation, propagation, and termination have been determined for some polymerization processes, showing that initiation can be significantly slower than propagation. nih.gov

Reaction SystemKinetic FindingsProposed MechanismSource
L-lactide ROP with dinuclear Salen-Zr complexFirst-order in [Lactide]Coordination-Insertion rsc.org
Cyclohexene oxide/phthalic anhydride ROCOPFirst-order in [Catalyst] and [Epoxide], Zero-order in [Anhydride]Coordination-Insertion cdnsciencepub.comresearchgate.net
1-hexene polymerization with zirconocene (B1252598) catalystFirst-order in [1-hexene] and [Catalyst]Coordination-Insertion nih.gov

This table presents kinetic data from specific studies and may not be universally applicable to all zirconium-catalyzed polymerizations.

This compound is recognized for its high reactivity, which makes it suitable for applications as a condensation and cross-linking agent. guidechem.com Its utility in this area stems from the tendency of zirconium alkoxides to react with functional groups like hydroxyl groups, leading to the formation of Zr-O-C linkages and the release of isopropanol (B130326). This reactivity allows it to connect polymer chains or other molecules, thereby modifying the material's properties.

Zirconium-based compounds derived from alkoxides are employed as cross-linking agents in various industrial applications, such as in hydraulic fracturing fluids to create cross-linked gels. google.com A synthetic strategy has been demonstrated that involves the cross-linking of metal-organic polyhedra (MOPs) through a condensation reaction between an amine-functionalized Zr-based MOP and acyl chloride linkers. rsc.org This approach highlights the potential of using the reactivity of zirconium complexes to build new porous materials from molecular building blocks. rsc.org The condensation reaction effectively links the components without significantly altering the core structure of the building blocks. rsc.org

Heterogeneous Catalysis Derived from this compound

This compound is a vital precursor for synthesizing solid-state, heterogeneous catalysts. By supporting it on high-surface-area materials or converting it into zirconium oxide, highly active and stable catalysts can be prepared for a range of chemical processes.

Mesoporous silica (B1680970) materials like SBA-15 and MCM-41 are excellent supports for creating heterogeneous catalysts due to their large surface areas and ordered pore structures. mdpi.com this compound can be used to introduce zirconium species onto these supports through methods like impregnation or grafting. Following deposition, a calcination step is typically used to convert the precursor into finely dispersed zirconium oxide particles on the support surface.

Zirconia-modified SBA-15 supports have been used to prepare active catalysts for hydrodesulfurization (HDS). mdpi.com The addition of zirconia can optimize the surface acidity and the metal-support interaction, enhancing catalytic performance. mdpi.com Similarly, zirconia-doped SBA-15 has been shown to improve the activity and stability of Pd-Pt catalysts for methane (B114726) oxidation, with the zirconia acting as a sulfur trap that protects the active metal sites from poisoning. mdpi.com Zirconium has also been incorporated into other mesoporous supports, such as KIT-6, to create catalysts for converting ethanol to 1,3-butadiene. dntb.gov.ua The combination of zirconium with mesoporous materials like MCM-41 has also been explored for creating core-shell nanocomposites for use in multicomponent organic reactions. rsc.org

Support MaterialPrecursor/MethodApplicationKey FindingSource
SBA-15Zirconia dopingMethane OxidationZrO₂ enhances activity and acts as a sulfur sink. mdpi.com
SBA-15Zirconia modificationHydrodesulfurizationOptimizes surface acidity and metal-support interaction. mdpi.com
MCM-41Zirconium immobilizationMulticomponent SynthesisCreates efficient core-shell magnetic nanocatalysts. rsc.org
KIT-6Zirconium impregnationEthanol to ButadieneCreates active sites for condensation and dehydration. dntb.gov.ua

Zirconium oxide (zirconia, ZrO₂) is a widely used catalyst and catalytic support, often prepared from the hydrolysis and calcination of precursors like this compound. lehigh.edu The catalytic activity of zirconia is strongly linked to the nature of its surface acid sites. Zirconia possesses both Brønsted acid sites (proton-donating, typically surface hydroxyl groups) and Lewis acid sites (electron-pair accepting, typically coordinatively unsaturated Zr⁴⁺ cations). researchgate.netacs.org

The relative abundance and strength of these acid sites can be tuned by the preparation method and subsequent treatments, such as sulfation. Sulfated zirconia, for instance, is known to be a strong solid acid catalyst. tandfonline.com The characterization of these sites is often performed using techniques like ammonia (B1221849) or pyridine adsorption followed by microcalorimetry or infrared spectroscopy. researchgate.netacs.org Studies combining experimental methods with DFT calculations have investigated the acidity of silica-supported tetragonal zirconia, finding that ammonia binds preferentially to Lewis acid sites. acs.org The high catalytic performance of zirconia in reactions like the Meerwein–Ponndorf–Verley reduction is attributed not just to its Lewis acidity but also to a high density of basic sites, demonstrating its amphoteric nature. acs.org

Catalyst SystemAcid Site Characterization MethodFindingsSource
ZrO₂/SiO₂Ammonia adsorption microcalorimetry, DRIFTS pyridine desorption, DFTAmmonia preferentially binds to Lewis acid sites. acs.org
Zr(SO₄)₂/ZrO₂FTIR of adsorbed ammoniaPresence of both Brønsted and Lewis acid sites confirmed. researchgate.net
Amphoteric ZrO₂Kinetic analyses, FT-IRHigh catalytic activity linked to both Lewis acid and base sites. acs.org
MoO₃/ZrO₂Nonaqueous titration of n-butylamineCatalysts contain moderate to strong Brønsted acid sites. researchgate.net

Computational and Theoretical Investigations of Zirconium 4+ Propan 2 Olate Systems

Density Functional Theory (DFT) Studies on Zirconium(4+) propan-2-olate Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the reactivity of zirconium compounds.

DFT calculations are instrumental in exploring the initiation, propagation, and termination stages of reactions involving zirconium complexes. For instance, in zirconocene-mediated olefin oligomerization, DFT simulations have been used to model the Zr-Al binuclear mechanism. nih.gov These studies help explain experimental observations, such as the influence of co-catalysts on reaction selectivity. nih.gov While not directly involving zirconium isopropoxide, these studies showcase the capability of DFT to unravel complex reaction profiles and the crucial role of ligands and additives in directing the reaction outcome. nih.gov

The electronic properties of zirconium-based materials, which are often derived from precursors like this compound, are also extensively studied using DFT. mdpi.comresearchgate.net For example, DFT has been used to determine the structural and electronic properties of zirconium dioxide (ZrO2), a common product of zirconium alkoxide hydrolysis. mdpi.comresearchgate.net These calculations provide insights into lattice parameters, bond lengths, and electronic band structures, which are fundamental to understanding the material's properties and performance in applications like high-κ gate dielectrics. mdpi.com

Furthermore, DFT is employed to study the reactivity of zirconium centers in various ligand environments. By calculating the energetics of different reaction pathways, researchers can predict the most favorable mechanisms. nih.gov For example, in the hydrolysis of peptides assisted by Zr(IV) complexes, DFT studies have shown that the reactivity is highly dependent on the protonation state and coordination number of the zirconium center. nih.gov These theoretical findings provide a deeper understanding of how to design more efficient zirconium-based catalysts. nih.gov

Key Findings from DFT Studies on Zirconium Systems:

Reaction Mechanisms: Elucidation of complex multi-step reaction pathways, including catalyst activation and deactivation. nih.gov

Electronic Structure: Calculation of band gaps, density of states, and charge distribution to predict material properties. mdpi.comresearchgate.net

Reactivity and Catalysis: Understanding the influence of ligand environments and coordination on the catalytic activity of Zr(IV) centers. nih.gov

Computational MethodSystem StudiedKey Properties InvestigatedReference
DFT (M-06x/DGDZVP)Zirconocene-catalyzed propylene (B89431) oligomerizationInitiation, propagation, termination stages; reaction profiles nih.gov
DFT (CRYSTAL23 code)Cubic Zirconium Dioxide (c-ZrO2)Lattice parameters, bond lengths, band structure, density of states mdpi.com
DFTZr(IV) complexes for peptide hydrolysisReaction energetics, stepwise vs. concerted mechanisms, effect of protonation state nih.gov

Molecular Modeling of Oligomerization and Cluster Structures

Zirconium alkoxides, including this compound, have a strong tendency to form oligomers and clusters in solution. Molecular modeling techniques are crucial for understanding the structures of these species and the factors that govern their formation.

In the solid state, this compound exists as a dimer, [Zr(OPri)4·(iPrOH)]2. chemrxiv.org However, in solution, a complex equilibrium of various oligomeric species can exist. Computational studies, often combining quantum mechanics and molecular dynamics, are used to investigate the structure and stability of these clusters. For example, Car-Parrinello molecular dynamics simulations have been used to determine the structural characteristics of small zirconium(IV) hydroxy cluster ions in aqueous solution, such as dimers and trimers. nih.gov These simulations have identified stable structural motifs, like the Zr(OH)2Zr bridging unit, which are thought to be the building blocks for larger zirconium polymers. nih.gov

The formation of larger, well-defined zirconium oxo clusters, such as the hexameric {Zr6O4(OH)4} core, is also a subject of intense computational investigation. nih.govchemrxiv.org These clusters serve as molecular models for the surfaces of zirconia nanocrystals and as building blocks for metal-organic frameworks (MOFs). chemrxiv.orgrsc.org DFT calculations are used to explore the stability and electronic structure of these clusters, providing insights into their high thermal and chemical stability. nih.govrsc.org

Molecular dynamics (MD) simulations are also employed to study the dynamic behavior of these clusters in solution and the process of their assembly. Reactive MD simulations, for example, can model the chemical reactions that lead to oligomerization, providing insights into reaction pathways that may not be accessible thermally. nsf.gov

Cluster/Oligomer TypeComputational MethodKey FindingsReference
Small Zr(IV) hydroxy clusters (dimer, trimer)Car-Parrinello Molecular Dynamics, Quantum MechanicsIdentified stable Zr(OH)2Zr bridging unit as a key structural motif. nih.gov
Hexanuclear Zirconium Oxo Cluster ({Zr6O4(OH)4})DFTHigh stability explained by large formation enthalpies; serves as a model for MOF nodes. nih.govrsc.org
General OligomerizationReactive Molecular DynamicsIdentified shear stress as a key driver for oligomerization, activating unique reaction pathways. nsf.gov

Simulations of Ligand Exchange and Hydrolysis Mechanisms

The reactivity of this compound is largely defined by two key reaction types: ligand exchange and hydrolysis. Computational simulations are essential for elucidating the detailed mechanisms of these processes.

Ligand Exchange: This process involves the substitution of one or more isopropoxide ligands with other functional groups. This is a fundamental step in the synthesis of many zirconium-based materials. For example, the reaction of Zr(OPri)4 with other alcohols (alcoholysis) to form different alkoxides, or with carboxylic acids to form carboxylate-substituted clusters, involves ligand exchange. While direct simulations on this compound are specific, insights can be drawn from broader studies. For instance, recent advancements include the use of machine learning potentials in molecular dynamics simulations to model ligand exchange processes in solvated metal complexes, which can reproduce the free energy barriers for these reactions. chemrxiv.org

Hydrolysis: This reaction involves the interaction of the zirconium alkoxide with water, leading to the formation of Zr-OH (hydroxyl) and subsequently Zr-O-Zr (oxo) bridges. This is the cornerstone of the sol-gel process for producing zirconium dioxide. DFT calculations are used to model the step-by-step mechanism of hydrolysis. These simulations can map out the free-energy profile of the reaction, starting from the initial coordination of a water molecule to the zirconium center, followed by proton transfer to an alkoxide ligand, and the eventual elimination of isopropanol (B130326). nih.gov

For example, a DFT study on the hydrolysis of a phosphate (B84403) ester by a discrete zirconium-oxo cluster showed that the reaction begins with an exergonic ligand exchange, where the substrate replaces a water ligand on the cluster. nih.gov This initial step activates the substrate for subsequent nucleophilic attack. The calculations can identify the transition states and intermediates, providing a detailed picture of the reaction pathway and the associated energy barriers. nih.gov Similarly, DFT studies on Zr(IV) complexes in peptide hydrolysis investigate how the ligand environment affects the activation barriers for both stepwise and concerted hydrolysis mechanisms. nih.gov

These computational approaches allow researchers to understand how factors like solvent, pH, and the nature of the ligands influence the kinetics and thermodynamics of both ligand exchange and hydrolysis, enabling better control over the synthesis of zirconium-based materials. nih.govnih.gov

Advanced Characterization Methodologies in Zirconium 4+ Propan 2 Olate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Reactivity Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of Zirconium(4+) propan-2-olate in solution and for monitoring its chemical transformations. The compound is often studied as its isopropanol (B130326) adduct, Zr(OPrⁱ)₄·iPrOH. mdpi.combeilstein-journals.org

¹H and ¹³C NMR spectra provide detailed information about the isopropoxide ligands. mdpi.com In deuterated benzene (B151609) (C₆D₆), the ¹H NMR spectrum of the Zr(OPrⁱ)₄·iPrOH complex typically shows broad signals corresponding to the methine and methyl protons of the isopropoxide groups and the coordinated isopropanol molecule. tescan.commalayajournal.org The ¹³C NMR spectrum provides complementary data with distinct resonances for the methine (CH) and methyl (CH₃) carbons of the ligands. tescan.commalayajournal.org These spectra serve as a fingerprint for the compound, confirming its successful synthesis. scielo.br

Beyond structural confirmation, NMR is a powerful technique for studying the reactivity of this compound. For instance, ¹H NMR can be used to monitor the progress of reactions by tracking the disappearance of the isopropoxide resonance signals over time, allowing for the quantification of precursor conversion in the synthesis of nanomaterials. scielo.br While ³¹P NMR is not typically used for the direct analysis of the alkoxide itself, it is employed to characterize derivative materials, such as zirconium phosphate (B84403) composites formed from the isopropoxide precursor. researchgate.net

Below is a table summarizing typical NMR spectral data for the this compound isopropanol adduct.

Nucleus Solvent Chemical Shift (δ) in ppm Assignment
¹HC₆D₆6.0–5.5Coordinated iPrOH
¹HC₆D₆5.5–4.0Isopropoxide & iPrOH CH
¹HC₆D₆2.0–1.0Isopropoxide & iPrOH CH₃
¹³CC₆D₆69.7Isopropoxide & iPrOH C H
¹³CC₆D₆26.6Isopropoxide & iPrOH C H₃
Data sourced from multiple studies. mdpi.comtescan.commalayajournal.org

X-ray Diffraction Techniques for Solid-State and Solution Structure Analysis

X-ray diffraction (XRD) methods are fundamental for determining the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD are applied in the study of this compound and its derivatives, providing insights into molecular geometry and bulk material properties.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. For this compound, SC-XRD has been successfully used to confirm the molecular structure of its stable isopropanol adduct, Zr(OPrⁱ)₄·iPrOH. scielo.br These studies definitively establish bond lengths, bond angles, and the coordination geometry around the central zirconium atom. The resulting structural data, often deposited in crystallographic databases, serves as a crucial reference for confirming the identity of synthesized batches of the compound. scielo.br

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the bulk crystalline properties of materials. While this compound itself can be analyzed by PXRD researchgate.net, the technique is more extensively applied to characterize the solid-state materials synthesized from this precursor. kns.org It is a primary tool for analyzing zirconium dioxide (ZrO₂) nanoparticles, which are a common product of the sol-gel processing of zirconium isopropoxide. mdpi.comscielo.br

PXRD patterns are used to:

Identify Crystalline Phases: Distinguish between different polymorphs of ZrO₂, such as the monoclinic and tetragonal phases. researchgate.netresearchgate.net

Determine Crystallinity: Confirm that a reaction has produced a crystalline material rather than an amorphous solid. scielo.br

Estimate Crystallite Size: The average size of the nanocrystallites can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer formula. mdpi.comscielo.br

This analysis is critical for relating synthesis conditions to the final properties of the derived materials, such as catalysts and ceramics. scielo.br

Extended X-ray Absorption Fine Structure (EXAFS) is a spectroscopic technique that provides information about the local atomic environment around a specific element. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the coordination number, distances, and types of neighboring atoms for the absorbing atom. researchgate.netchemrxiv.org

In the context of zirconium chemistry, EXAFS is a powerful tool for probing the coordination environment of the Zr⁴⁺ ion in both solution and disordered solid states, where diffraction methods may not be applicable. beilstein-journals.org For example, EXAFS has been used to determine that the hydrated zirconium(IV) ion is eight-coordinated in aqueous solutions. beilstein-journals.org While specific EXAFS studies on the oligomerization of this compound are not widely reported, the technique is well-suited for such investigations. It can provide crucial data on the Zr-O bond distances and the number of neighboring zirconium atoms, which would reveal the extent and nature of oligomerization of the alkoxide in solution or during the initial stages of hydrolysis.

Electron Microscopy for Morphological and Nanoscale Analysis of Derived Materials (e.g., SEM, TEM)

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to characterize the products derived from this compound, particularly metal oxides and composites. scielo.br

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed analysis of individual nanoparticles. beilstein-journals.org TEM images can resolve the precise size and shape of nanoparticles (e.g., spheres, rods) and can reveal internal structures. researchgate.net It is a key technique for confirming that a synthesis has successfully produced materials with nanoscale dimensions. scielo.brresearchgate.net Advanced TEM-based techniques, such as automated crystal orientation mapping (ACOM), can even be used to identify and map different crystalline phases within a single nanoparticle or across a thin film. mdpi.comtescan.com

Spectroscopic Techniques for Bond Analysis and Surface Composition

Various other spectroscopic methods are employed to investigate the chemical bonding, vibrational modes, and surface chemistry of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and analyze chemical bonds within a sample. For materials derived from zirconium isopropoxide, FTIR is primarily used to confirm the formation of zirconium oxides. The spectra of these materials display characteristic absorption bands corresponding to the vibrations of Zr-O bonds. malayajournal.orgresearchgate.net The technique can also detect the presence of hydroxyl groups (-OH) from residual water or incomplete condensation, and can identify organic residues from the precursor. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the crystalline structure of metal oxides. Raman is widely used to distinguish between the monoclinic and tetragonal phases of zirconia, as each phase has a unique set of characteristic Raman peaks. kns.org This allows for the analysis of phase composition in zirconia films and nanoparticles produced from this compound. kns.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For zirconium-based materials, XPS is used to confirm the presence of zirconium and to verify its oxidation state is +4 by analyzing the binding energies of the Zr 3d core level electrons. researchgate.netthermofisher.com This is crucial for confirming the successful formation of ZrO₂ and for studying the surface chemistry of catalysts and coatings. researchgate.net Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, provides elemental analysis of a sample, confirming the presence of zirconium and oxygen in the synthesized materials. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the molecular structure of this compound and its derivatives. It is particularly valuable for monitoring the hydrolysis and condensation reactions that are central to the sol-gel process, where the precursor is converted into zirconium oxide.

In the spectrum of this compound, characteristic bands associated with the isopropoxide ligands are prominent. The stretching modes of C-H bonds in the methyl (-CH₃) and methine (-CH) groups of the propan-2-olate ligand appear in the region of 2850-3000 cm⁻¹. researchgate.net The vibrations corresponding to the Zr-O-C linkages are also of significant interest. For instance, a band observed around 1132 cm⁻¹ can be attributed to a combination of C-O and skeletal stretches, while a peak near 1005 cm⁻¹ is assigned to the Zr-O-C stretching mode. researchgate.net

During hydrolysis, water molecules react with the precursor, leading to the replacement of isopropoxide groups with hydroxyl (-OH) groups. This transformation can be tracked in situ using FTIR. tennessee.edu The appearance and growth of a broad absorption band in the 3200-3600 cm⁻¹ region indicate the formation of Zr-OH groups and the presence of adsorbed water. researchgate.net Concurrently, the intensity of the peaks corresponding to the isopropoxide ligands decreases.

Further analysis of the spectra can reveal detailed structural information, such as the presence of bridging versus terminal alkoxy groups, which have slightly different vibrational frequencies. This level of detail is crucial for understanding the polymerization process and the structure of the resulting gel or crystalline products. monash.edu

Wavenumber (cm⁻¹)AssignmentReference
2960, 2950, 2874C-H stretching in -CH₃ and -CH₂ groups researchgate.net
1630H-O-H bending mode of adsorbed water researchgate.net
1394Bending vibrations of Zr-OH groups researchgate.net
1132Combination of C-O(Zr) and skeletal stretches researchgate.net
1005C-O(Zr) stretching researchgate.net
~500-600Zr-O stretching in oxides researchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering distinct advantages, particularly in studying aqueous solutions and the crystalline structure of oxide materials. While water is a strong absorber in the infrared region, its Raman signal is weak, making Raman spectroscopy well-suited for in-situ monitoring of hydrolysis reactions.

The Raman spectrum of the this compound precursor is characterized by vibrations of the organic ligands. However, the technique is most powerfully applied in characterizing the solid-state materials formed after sol-gel processing and calcination. Zirconium dioxide (ZrO₂) can exist in several crystalline phases, primarily monoclinic, tetragonal, and cubic, each possessing a unique and identifiable Raman signature. researchgate.net

For instance, the stable monoclinic phase of ZrO₂ exhibits a complex spectrum with multiple sharp peaks, including prominent bands at approximately 183, 335, 476, and 636 cm⁻¹. researchgate.net The metastable tetragonal phase, often sought for its enhanced mechanical properties, shows characteristic peaks at different positions, notably around 147, 278, and 635 cm⁻¹. researchgate.netkns.org By analyzing the Raman spectra of materials derived from this compound, researchers can identify the polymorphs present, quantify the phase composition, and study phase transformations as a function of processing parameters like temperature. kns.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound and its derivatives, XPS is crucial for confirming the oxidation state of the zirconium atom.

The analysis focuses on the high-resolution spectrum of the Zirconium 3d core level. This region exhibits a characteristic doublet, corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. The binding energy of these peaks is highly sensitive to the chemical environment and oxidation state of the zirconium atom. thermofisher.com

In this compound and the resulting zirconium dioxide (ZrO₂), the zirconium is expected to be in the +4 oxidation state. This is confirmed by the position of the Zr 3d₅/₂ peak, which typically appears at a binding energy of approximately 182-183 eV for ZrO₂. researchgate.netresearchgate.net The energy separation between the 3d₅/₂ and 3d₃/₂ peaks is consistently around 2.4 eV. thermofisher.com Deviations from these binding energies can indicate the presence of different chemical states, such as sub-oxides (Zr³⁺, Zr²⁺, etc.) or metallic zirconium (Zr⁰), which appear at lower binding energies. thermofisher.comthermofisher.com

Chemical StateZr 3d₅/₂ Binding Energy (eV)Reference
Zr metal (Zr⁰)178.9 thermofisher.com
Zr sub-oxides179.0 - 180.5 thermofisher.com
ZrO₂ (Zr⁴⁺)182.3 - 182.7 researchgate.netresearchgate.net
Zr(IV) silicate182.7 thermofisher.com

Chromatographic and Titrimetric Methods for Reaction Monitoring and Water Content Determination

Given the extreme sensitivity of this compound to water, which initiates hydrolysis and condensation, accurate quantification of water content is critical for controlling sol-gel reactions and ensuring precursor quality. nih.gov Karl Fischer titration is the gold standard for this purpose. news-medical.net This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent. wikipedia.org

Two main types of Karl Fischer titration are employed:

Volumetric Titration : A solution containing iodine is added via a burette to the sample dissolved in a solvent. The volume of titrant consumed is used to calculate the water content. This method is ideal for samples with water content ranging from 100 ppm to 100%. mt.com

Coulometric Titration : Iodine is generated electrochemically in the titration cell. The total charge passed to generate the iodine that reacts with the water is measured. This highly sensitive technique is suitable for samples with very low water content, typically from 1 ppm to 5%. mcckf.comquveon.com

For a hygroscopic material like this compound, all sample handling must be performed in a dry atmosphere (e.g., a glove box) to prevent contamination from ambient moisture.

While not as common for monitoring the sol-gel reaction itself, High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of zirconium. The method typically involves forming a stable, colored complex of the Zr(IV) ion with a specific chelating agent, which can then be separated and quantified using a UV-Vis detector. dergipark.org.tr This can be useful for determining the concentration of zirconium in solutions or for quality control purposes.

Gas Sorption Analysis for Surface Area and Pore Volume Characterization

Gas sorption analysis is a fundamental technique for characterizing the porous structure of materials synthesized from this compound, such as aerogels, xerogels, and mesoporous powders. nih.gov The most common method involves measuring the amount of an inert gas, typically nitrogen at 77 K (liquid nitrogen temperature), that adsorbs to the material's surface at various pressures.

From the resulting nitrogen adsorption-desorption isotherm, several key textural properties can be determined:

Specific Surface Area : The Brunauer-Emmett-Teller (BET) method is widely applied to the low-pressure region of the adsorption isotherm to calculate the specific surface area (in m²/g). nih.gov Materials derived from zirconium isopropoxide can be synthesized to have very high surface areas, often exceeding 100 m²/g. nih.gov

Pore Volume : The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to saturation (p/p₀ ≈ 1). nih.gov

Pore Size Distribution : The shape of the isotherm's hysteresis loop, along with models like the Barrett-Joyner-Halenda (BJH) method, can be used to calculate the distribution of pore sizes within the material, typically in the mesopore range (2-50 nm). nih.gov

These textural properties are critical as they directly influence the material's performance in applications such as catalysis, adsorption, and sensing. The synthesis conditions, including the precursor concentration and subsequent drying and calcination steps, have a profound impact on the final surface area and porosity. nih.govresearchgate.net

MaterialSynthesis/Treatment ConditionsBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Mesoporous ZrO₂Surfactant-controlled synthesis, Si-stabilized, calcined at 923 K1370.11 nih.gov
Mesoporous ZrO₂Si-stabilized with DDA surfactant, calcined1860.31 nih.gov
Zirconia AerogelSupercritical drying~115-120--
Zr-based MOF (NU-1103)Solvothermal synthesis65502.91 scispace.comsemanticscholar.org

Environmental Considerations in the Synthesis and Application of Zirconium 4+ Propan 2 Olate

Pathways of Environmental Degradation and Transformation

The primary route of environmental degradation for Zirconium(4+) propan-2-olate is through hydrolysis. This reaction is typically rapid in the presence of water, leading to the formation of zirconium hydroxides and eventually zirconium dioxide (zirconia), with the concomitant release of isopropanol (B130326).

Subsequently, the zirconium hydroxide (B78521) undergoes condensation to form zirconium dioxide: Zr(OH)₄ → ZrO₂ + 2H₂O

Isopropanol:

Isopropanol is a volatile organic compound (VOC) that is readily biodegradable in the environment. A variety of microorganisms, including bacteria and fungi, can utilize isopropanol as a carbon and energy source. For instance, the bacterium Paracoccus denitrificans has been shown to effectively biodegrade high concentrations of isopropanol. The aerobic biodegradation of isopropanol typically proceeds through its oxidation to acetone, which is then further metabolized.

Optimal conditions for the biodegradation of isopropanol by mixed microbial consortia have been identified, with factors such as pH and temperature playing a significant role. Generally, a neutral pH and moderate temperatures favor rapid degradation. The table below summarizes key parameters for the biodegradation of isopropanol.

ParameterOptimal Value/RangeReference
pH 7.0 nih.gov
Temperature 30°C nih.gov
Degradation Rate Up to 90.3% in 7 days nih.gov
Microorganisms Paracoccus denitrificans, mixed microbial consortia nih.goveurekalert.org

Zirconium Dioxide:

Zirconium dioxide (ZrO₂) is a chemically inert and stable ceramic material. In the environment, it is expected to be highly persistent with very low solubility in water. Due to its low solubility, the mobility of zirconium in soil and aquatic environments is generally low. Zirconium is a naturally occurring element, and its compounds are found in the Earth's crust.

Studies on the ecotoxicity of zirconium dioxide nanoparticles suggest that they have relatively low toxicity to a range of organisms. Zirconium and its salts are generally considered to have low systemic toxicity. While aquatic plants can absorb soluble zirconium, terrestrial plants show little tendency to uptake it. It is important to note that like many nanomaterials, the potential long-term environmental impacts of nano-sized zirconium dioxide are still an area of active research.

Implications for Sustainable Chemical Processes and Waste Minimization

This compound plays a significant role in the development of sustainable chemical processes and contributes to waste minimization primarily through its application as a catalyst and a precursor for advanced materials.

Catalysis in Green Chemistry:

Zirconium-based catalysts, often synthesized from precursors like this compound, are recognized for their low toxicity, stability, and efficiency in a variety of organic transformations. nih.gov These catalysts are considered "green" alternatives to more hazardous or less efficient catalytic systems. nih.gov

Furthermore, zirconium-based catalysts are being explored for the upcycling of plastic waste into valuable organosilane compounds, offering a pathway to a more circular economy. eurekalert.org The ability of these catalysts to be recycled and reused in multiple reaction cycles without significant loss of activity is a key feature that contributes to waste reduction in industrial processes. rsc.org

The table below highlights some applications of zirconium-based catalysts in sustainable chemical synthesis.

ApplicationRole of Zirconium CatalystSustainability BenefitReference
Poly(lactic acid) (PLA) Synthesis Highly active and selective for ring-opening polymerization of lactide.Production of a biodegradable polymer from renewable resources. researchgate.net
Upcycling of Plastic Waste Facilitates the conversion of waste plastics into valuable organosilanes.Contributes to a circular economy by valorizing waste materials. eurekalert.org
Various Organic Syntheses Efficient and recyclable catalyst for reactions like esterification and condensation.Reduces the need for stoichiometric reagents and minimizes waste streams. nih.govrsc.org

Sol-Gel Processes and Waste Minimization:

This compound is a key precursor in sol-gel processes for the synthesis of advanced ceramic materials and coatings. The sol-gel method itself offers several environmental advantages over traditional high-temperature synthesis routes, including lower processing temperatures, which translates to energy savings.

By optimizing the sol-gel process, for example, through the careful control of hydrolysis and condensation reactions, it is possible to achieve high product yields and minimize the generation of by-products and waste streams. The use of this compound in these optimized processes allows for the creation of high-performance materials with a reduced environmental footprint.

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Tailored Zirconium(4+) propan-2-olate Precursors

The synthesis of this compound and other alkoxides is being revisited to develop more convenient and optimized methods. rsc.orgresearchgate.net Traditional synthesis often requires rigorous anhydrous conditions due to the moisture sensitivity of these compounds. nih.gov Modernized protocols aim to improve yield, purity, and accessibility for broader applications. nih.govchemrxiv.org

One refined approach involves the reaction of zirconium(IV) chloride with an ammonia (B1221849) solution in isopropanol (B130326). nih.gov This method, inspired by earlier reports, utilizes toluene as a solvent and allows for the crystallization of the pure this compound isopropanol complex, Zr(OiPr)4·iPrOH, after filtering out the ammonium chloride byproduct. nih.govchemrxiv.org Recrystallization from a toluene/isopropanol mixture has been found to be particularly convenient. nih.gov

Another area of development is the synthesis of heterometallic zirconium alkoxides. nih.govacs.org These compounds act as single-source precursors (SSPs) for producing bimetallic oxide materials. acs.org By combining zirconium alkoxides with other organometallic compounds, researchers have created novel metal-zirconium alkoxides with metals from the s-, d-, and p-blocks. acs.org For instance, the reaction of Zr(OnPr)4 with nBuLi has been used to synthesize a lithium-zirconium alkoxide species. acs.org These tailored precursors are significant for chemical deposition techniques, allowing for the targeted creation of materials like metal-doped zirconia, which can stabilize thermodynamically unstable phases of zirconia for specific applications. acs.org

Table 1: Examples of Synthesized Heterometallic Zirconium Alkoxide Precursors

Precursor CompoundReactantsPotential Application
Li2Zr2(OnPr)10(THF)2Zr(OnPr)4, nBuLiLithium-zirconium oxide SSP acs.org
Mg2Zr2(OnPr)12(nPrOH)4Zr(OnPr)4, nBu2MgBimetal oxide production acs.org
Zn2Zr2(OEt)10(acac)2Zr(OEt)4, ZnCl2, KOEt, Acetylacetone (B45752)Bimetal oxide production acs.org
Al2Zr2(OEt)10(acac)4Zr(OEt)4, Al(OEt)3, AcetylacetoneBimetal oxide production acs.org

Data sourced from Inorganic Chemistry. acs.org

Exploration of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

Zirconium alkoxides are recognized for their diverse catalytic characteristics, functioning as Lewis acids, Brønsted bases, and nucleophiles. nih.gov This versatility makes them valuable in a wide range of chemical reactions. Zirconium-based catalysts, in general, are gaining attention due to their low toxicity, affordability, and flexibility. rsc.org

Research into zirconium-based catalysts often focuses on improving selectivity and efficiency. For example, zirconium alkoxides are effective in Meerwein–Ponndorf–Verley (MPV) reductions and Oppenhauer oxidations, where the zirconium coordinates with both alcohol and carbonyl groups to facilitate hydride transfer. rsc.org In polymer science, zirconium-based systems are crucial. A highly active and selective zirconium-based catalyst has been developed for the industrial production of poly(lactic acid) (PLA), a leading bio-based alternative to petrochemical plastics. acs.org This system demonstrates excellent control and high activity, comparable to traditional tin-based catalysts, even at very low metal concentrations. acs.org

The modification of supports with zirconium alkoxides is another strategy to enhance catalytic performance. In propane dehydrogenation (PDH), modifying a silica (B1680970) (SiO2) support with zirconium using Zr(OtBu)4 as a precursor significantly improved the catalytic activity and selectivity of a single-site cobalt catalyst. nih.gov The Zr-modified catalyst exhibited a higher propene selectivity of approximately 97% compared to 93% for the unmodified catalyst, which is attributed to changes in the oxygen donor ability of the support. nih.gov Zirconium-based catalysts also show high selectivity in other reactions, such as the dehydration of propan-2-ol to propene. nih.gov

Integration into Next-Generation Functional Materials for Diverse Technological Fields

This compound is a key precursor for fabricating a variety of advanced functional materials, largely due to its utility in sol-gel processes and chemical vapor deposition (CVD). ereztech.com These techniques enable the creation of zirconium-based thin films, coatings, and ceramics with applications in electronics, optics, and protective layers. ereztech.com

The compound is instrumental in the synthesis of nanomaterials. ereztech.com The nonaqueous synthesis of high-purity metal oxide nanopowders, including zirconia (ZrO2), often employs metal alkoxide precursors. chemrxiv.org The choice of alkoxide can influence the properties of the resulting nanocrystals; for example, replacing zirconium isopropoxide with zirconium tert-butoxide can reduce the diameter of zirconia nanocrystals. nih.govrsc.org These zirconia nanoparticles are used in a wide array of high-technology fields due to their superior mechanical, thermal, and optical properties. up.ac.zanih.gov

Table 2: Applications of Zirconia-Derived Materials

Application AreaSpecific UseKey Property
Electronics Dielectrics in capacitors, sensors up.ac.zaHigh dielectric constant mdpi.com
Energy Solid oxide fuel cells (SOFCs), thermal barrier coatings mdpi.comHigh-temperature stability, energy efficiency mdpi.com
Biomedical Dental implants, bone tissue engineering nih.govmdpi.comBiocompatibility, high mechanical strength nih.govmdpi.com
Catalysis Catalyst supports, automotive catalysts up.ac.zaluxfermeltechnologies.comThermal resistance, high surface area luxfermeltechnologies.com

Another significant application is in the formation of metal-organic frameworks (MOFs). Zirconium-based MOFs are noted for their exceptional structural stability. nih.gov The use of Zr(IV) alkoxides as metal precursors has been shown to enable the ultrafast and high-yield synthesis of zirconium-porphyrin MOF nanocrystals, which have potential applications in catalysis, drug delivery, and energy storage. cell.com

Enhanced Computational Modeling and Predictive Capabilities for Reaction Systems

Computational modeling, particularly Density Functional Theory (DFT), is increasingly used to understand the structure and behavior of zirconium-based systems at the atomic level. DFT calculations provide insights into the molecular structures of modified zirconium alkoxide complexes, which can be correlated with experimental data from techniques like electrospray mass spectrometry. researchgate.net

DFT studies have been employed to investigate the stability of various zirconium compounds. For example, calculations on binary and ternary oxo/fluoro crystals of zirconium have helped to evaluate and compare their cohesive energies. mdpi.com Such studies are crucial for understanding the fundamental properties that govern the formation and performance of zirconium-based materials. In the context of catalysis and materials science, computational studies can predict the electronic, optical, and mechanical characteristics of novel materials, such as zirconium-based cubic perovskites for solar cell applications. rsc.org

Furthermore, a combination of ab initio molecular dynamics and quantum mechanical studies has been used to investigate the structure and dynamics of zirconium polymers in aqueous solutions, such as the [Zr4(OH)8(H2O)16]8+ tetramer. nih.gov These simulations provide detailed information on the geometry and stability of such clusters, which are fundamental building blocks for zirconium-based polymers and materials. nih.gov

Development of Circular Economy Approaches for this compound Derived Materials

The principles of a circular economy, which emphasize reusing and recycling materials, are becoming increasingly important in the chemical industry. For zirconium-based materials, this involves developing processes to reclaim zirconium from waste products and designing materials that contribute to sustainability.

Recycling zirconium, particularly from industrial waste and end-of-life products, offers significant economic and environmental benefits. questmetals.com It reduces the need for raw material extraction, lowers energy consumption compared to primary production, and meets the growing market demand for sustainable materials. questmetals.com While recycling metals is often straightforward, reclaiming materials from ceramics like zirconia is more challenging. zircomet.com However, waste from one industry can serve as a raw material for another. zircomet.com Research is ongoing in recycling dental zirconia, with studies showing that it is feasible to reuse zirconia residuals, thereby reducing economic and environmental losses. researchgate.net

Zirconium-based materials derived from precursors like this compound are also being used to facilitate recycling of other materials. A notable example is the use of a zirconium-based MOF, UiO-66, as a catalyst for the chemical deconstruction of polyethylene terephthalate (PET) plastic. chemeurope.com This process breaks PET down into its monomers, which can then be used to produce high-quality PET again, creating a closed-loop recycling system and contributing to a circular economy. chemeurope.com

Q & A

Q. Q1. What are the optimal synthetic conditions for Zirconium(4+) propan-2-olate to ensure high purity and yield?

Methodological Answer :

  • Synthetic Protocol : Use a nonhydrolytic sol-gel reaction between this compound and zirconium(IV) chloride at 340°C under inert conditions. This method produces monodisperse zirconia nanocrystals with minimal byproducts .
  • Purity Control : Conduct reactions in anhydrous environments due to the compound’s moisture sensitivity. Store reagents under argon and use Schlenk-line techniques to prevent hydrolysis .
  • Yield Optimization : Monitor reaction progress via FT-IR spectroscopy to track alkoxide ligand decomposition and zirconia crystallization .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Methodological Answer :

  • X-ray Crystallography : Resolve the coordination geometry of zirconium using SHELX programs (e.g., SHELXL for refinement). Note that high-resolution data is critical due to potential twinning in alkoxide complexes .
  • NMR Spectroscopy : Employ 13C^{13}\text{C} and 1H^{1}\text{H} NMR in deuterated solvents (e.g., CDCl3_3) to identify ligand environments. Suppress solvent peaks using presaturation techniques .
  • Thermogravimetric Analysis (TGA) : Quantify ligand loss and thermal stability by heating samples under nitrogen (10°C/min) to 600°C .

Q. Q3. How does moisture sensitivity impact laboratory handling and storage protocols for this compound?

Methodological Answer :

  • Handling : Use gloveboxes or sealed reaction vessels to prevent hydrolysis. Even trace moisture can degrade the compound into zirconium oxides, altering reactivity .
  • Storage : Keep the compound in flame-sealed ampoules under argon. Label containers with hazard warnings (flammable solid, Category 2) and store in fireproof cabinets .
  • Safety Validation : Regularly test stored samples via Karl Fischer titration to ensure moisture levels remain below 50 ppm .

Advanced Research Questions

Q. Q4. How can contradictions in reported catalytic activities of this compound be resolved?

Methodological Answer :

  • Controlled Replication : Standardize reaction parameters (e.g., solvent purity, temperature gradients) across labs. For example, discrepancies in alkene hydrogenation yields may stem from trace oxygen in solvents .
  • Advanced Characterization : Use X-ray Absorption Spectroscopy (XAS) to compare active-site structures in different catalytic batches. Differences in zirconium oxidation states (e.g., Zr4+^{4+} vs. Zr3+^{3+}) could explain variability .
  • Data Harmonization : Apply multivariate analysis to isolate variables (e.g., ligand ratios, precursor aging) contributing to conflicting results. Publish raw datasets in open repositories for cross-validation .

Q. Q5. What experimental design considerations are critical for studying this compound’s thermal stability under varying atmospheres?

Methodological Answer :

  • Atmospheric Control : Use a tubular furnace with gas flow controllers to test stability under O2_2, N2_2, and Ar. Monitor phase transitions via in-situ XRD .
  • Kinetic Profiling : Apply the Kissinger method to TGA data to calculate activation energies for decomposition. Compare results across atmospheres to identify oxidative vs. thermal degradation pathways .
  • Error Mitigation : Include inert reference materials (e.g., Al2_2O3_3) in parallel experiments to calibrate temperature gradients and validate instrument accuracy .

Q. Q6. How can computational modeling enhance the study of this compound’s reactivity in sol-gel processes?

Methodological Answer :

  • DFT Simulations : Model ligand-exchange mechanisms using Gaussian or ORCA software. Compare calculated reaction barriers with experimental kinetics to validate pathways .
  • Molecular Dynamics (MD) : Simulate sol-gel network formation under varying solvent conditions (e.g., THF vs. toluene). Correlate simulation results with SAXS data to predict pore sizes in zirconia matrices .
  • Hybrid Approaches : Integrate machine learning (e.g., neural networks) with experimental datasets to predict optimal ligand ratios for desired material properties (e.g., surface area, porosity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.